A Comprehensive Spectroscopic and Structural Elucidation Guide to 4-Cyclohexyl-1H-imidazole
A Comprehensive Spectroscopic and Structural Elucidation Guide to 4-Cyclohexyl-1H-imidazole
This technical guide provides an in-depth analysis of the spectroscopic characteristics of 4-cyclohexyl-1H-imidazole, a molecule of interest in medicinal chemistry and materials science. The imidazole ring is a fundamental scaffold in numerous biologically active compounds, and understanding its substitution patterns is crucial for the development of novel therapeutics.[1] This document outlines the core spectroscopic methodologies for structural confirmation—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—presenting predicted data, standardized experimental protocols, and the scientific rationale behind the analytical choices.
The structural elucidation of a novel or target molecule like 4-cyclohexyl-1H-imidazole is a systematic process. Each spectroscopic technique offers a unique and complementary piece of the structural puzzle, and their combined interpretation provides a high-confidence confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon-Hydrogen Framework
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled detail about the chemical environment, connectivity, and stereochemistry of atoms within the molecule. For 4-cyclohexyl-1H-imidazole, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.
A standardized protocol ensures reproducibility and data integrity. The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as the N-H proton of the imidazole ring, through hydrogen bonding.[2][3][4]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid 4-cyclohexyl-1H-imidazole sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for imidazoles as it allows for the observation of the N-H proton.[5]
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
-
-
Instrument Setup & Data Acquisition:
-
The ¹H NMR spectrum should be acquired on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
The acquisition parameters should be optimized, including a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay that allows for full relaxation of all protons, and a spectral width that encompasses all expected proton signals.
-
Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[6]
-
Caption: Workflow for ¹H NMR analysis of 4-cyclohexyl-1H-imidazole.
The predicted chemical shifts for 4-cyclohexyl-1H-imidazole are based on the known values for imidazole and cyclohexyl-substituted aromatic compounds.[7][8][9]
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Interpretation |
| Imidazole N-H | ~12.0 | broad singlet | 1H | The acidic proton of the imidazole ring, often broad due to exchange and quadrupolar coupling. Its chemical shift is highly solvent-dependent.[6][10] |
| Imidazole H-2 | ~7.6 | singlet | 1H | The proton at the 2-position of the imidazole ring, typically the most downfield of the ring protons. |
| Imidazole H-5 | ~6.9 | singlet | 1H | The proton at the 5-position of the imidazole ring. |
| Cyclohexyl C-H (methine) | ~2.5 | multiplet | 1H | The proton on the carbon of the cyclohexyl ring directly attached to the imidazole ring. |
| Cyclohexyl C-H (methylene) | 1.2 - 1.9 | multiplet | 10H | The remaining ten protons of the cyclohexyl ring, appearing as a complex set of overlapping multiplets. |
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of the molecule.
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup & Data Acquisition:
-
The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz ¹H instrument.
-
Proton decoupling is used to simplify the spectrum to a series of singlets, one for each unique carbon atom.
-
A sufficient number of scans and a suitable relaxation delay are crucial due to the low natural abundance of ¹³C and its longer relaxation times.
-
Caption: Workflow for ¹³C NMR analysis of 4-cyclohexyl-1H-imidazole.
The predicted chemical shifts are based on known data for substituted imidazoles and cyclohexylbenzenes.[11][12]
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Interpretation |
| Imidazole C-2 | ~135 | The carbon at the 2-position of the imidazole ring. |
| Imidazole C-4 | ~138 | The substituted carbon at the 4-position of the imidazole ring. |
| Imidazole C-5 | ~115 | The carbon at the 5-position of the imidazole ring. |
| Cyclohexyl C-1 (methine) | ~35 | The carbon of the cyclohexyl ring attached to the imidazole ring. |
| Cyclohexyl C-2, C-6 | ~34 | The two equivalent carbons adjacent to the point of attachment. |
| Cyclohexyl C-3, C-5 | ~26 | The two equivalent carbons beta to the point of attachment. |
| Cyclohexyl C-4 | ~27 | The carbon gamma to the point of attachment. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.[10]
-
Sample Preparation:
-
For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most convenient. A small amount of the solid is placed directly on the ATR crystal.
-
Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk.[1]
-
-
Data Acquisition:
-
A background spectrum of the empty accessory is recorded first.
-
The sample spectrum is then recorded, typically over the range of 4000 to 400 cm⁻¹.
-
The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
-
Caption: Workflow for IR analysis of 4-cyclohexyl-1H-imidazole.
The expected IR absorption bands are based on characteristic frequencies for N-heterocycles and alkyl-substituted aromatic compounds.[13][14][15][16]
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Interpretation |
| 3200 - 3500 | N-H stretch | Broad, Medium | Characteristic of the N-H bond in the imidazole ring, broadened due to hydrogen bonding.[6] |
| 3100 - 3150 | C-H stretch (aromatic) | Medium | C-H stretching of the imidazole ring. |
| 2850 - 2960 | C-H stretch (aliphatic) | Strong | C-H stretching of the cyclohexyl group. |
| ~1600 | C=N stretch | Medium | Stretching vibration of the carbon-nitrogen double bond within the imidazole ring. |
| ~1500 | C=C stretch (aromatic) | Medium | Stretching vibration of the carbon-carbon double bond within the imidazole ring. |
| 1000 - 1300 | C-N stretch | Medium | C-N stretching vibrations. |
| Below 900 | C-H out-of-plane bend | Medium-Strong | Bending vibrations of the imidazole C-H bonds. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through analysis of fragmentation patterns, can offer further structural information.
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Electron Impact (EI) is a common ionization technique for relatively small, volatile molecules. In EI, high-energy electrons bombard the sample, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Caption: Workflow for Mass Spectrometry analysis of 4-cyclohexyl-1H-imidazole.
The molecular formula of 4-cyclohexyl-1H-imidazole is C₉H₁₄N₂, with a molecular weight of 150.22 g/mol .[17]
| m/z Value | Proposed Fragment | Interpretation |
| 150 | [C₉H₁₄N₂]⁺• | The molecular ion (M⁺•) peak. Its presence confirms the molecular weight of the compound. |
| 149 | [M - H]⁺ | Loss of a hydrogen radical, a common fragmentation for many organic compounds.[18] |
| 82 | [C₄H₆N₂]⁺• | Loss of a cyclohexene neutral molecule (C₆H₈) via a McLafferty-type rearrangement or cleavage of the C-C bond between the rings. |
| 81 | [C₄H₅N₂]⁺ | Loss of a cyclohexyl radical (C₆H₁₁). This is expected to be a significant peak due to the stability of the resulting imidazolyl cation. |
| 68 | [C₃H₄N₂]⁺• | The imidazole radical cation, resulting from cleavage of the bond between the cyclohexyl and imidazole rings. |
The fragmentation pattern is dominated by the cleavage of the bond connecting the cyclohexyl and imidazole rings, as this is the weakest non-ring bond.[18][19]
Conclusion
The comprehensive spectroscopic analysis of 4-cyclohexyl-1H-imidazole through the combined use of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry is essential for its unambiguous structural characterization. This guide provides a foundational framework for researchers, outlining the characteristic spectral data and standard experimental approaches. The convergence of data from these orthogonal techniques provides a high degree of confidence in the structural assignment, a critical requirement in all fields of chemical research and development.
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